molecular formula C17H16N4O3S2 B2519281 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034401-07-3

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2519281
CAS No.: 2034401-07-3
M. Wt: 388.46
InChI Key: LHDHPSBVYLLTAP-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a blend of benzothiazole and benzothiadiazole moieties. This compound demonstrates a unique interplay of electronic properties due to its aromatic and heterocyclic structure, positioning it as an intriguing subject for various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide often involves multi-step organic synthesis techniques. Typically, it begins with the preparation of intermediates such as benzo[c][1,2,5]thiadiazole and benzo[d]thiazole derivatives.

  • Step 1: : Nitration of benzoic acid derivatives, followed by reduction to form amines.

  • Step 2: : Cyclization reactions to form the core heterocyclic structures.

  • Step 3: : Functionalization of the core structures to introduce the requisite substituents.

  • Step 4: : Coupling reactions to link the benzothiazole and benzothiadiazole moieties.

Industrial Production Methods

While laboratory synthesis focuses on purity and yield, industrial production may employ optimized catalytic processes and large-scale reactors. Reaction conditions are finely controlled for temperature, pressure, and solvent to maximize output while minimizing impurities and by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen atoms in the heterocyclic rings.

  • Reduction: : Selective reductions can alter the electronic properties, affecting its functionality in different applications.

  • Substitution Reactions: : These reactions can introduce various substituents, modifying its physicochemical properties.

Common Reagents and Conditions Used

  • Oxidation Reagents: : Hydrogen peroxide, peracids.

  • Reduction Reagents: : Sodium borohydride, hydrogen with metal catalysts.

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides under basic conditions.

Major Products Formed

Reactions with this compound typically yield derivatives with altered electronic properties, enhancing its applicability in fields such as optoelectronics and medicinal chemistry.

Scientific Research Applications

Chemistry

This compound's unique electronic characteristics make it a candidate for development as a semiconductor material in organic electronics.

Biology

Studies have explored its potential as a fluorescent probe for imaging and as an inhibitor in enzymatic reactions due to its interaction with biological macromolecules.

Medicine

Early-stage research indicates its potential use in drug development, particularly in targeting specific pathways in cancer treatment due to its structural complexity and reactivity.

Industry

Its stability and electronic properties position it for applications in the development of dyes, sensors, and organic photovoltaic cells.

Comparison with Similar Compounds

  • 2-Amino-6-bromobenzothiazole

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Benzothiazole-2-carbonitrile

  • Benzothiadiazole-5-carboxylic acid

This compound’s complexity and versatility make it a fascinating subject for continued research and application in various scientific domains.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-18-17(22)12-6-7-13-16(10-12)25-11-19-13/h2-7,10-11H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHPSBVYLLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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